Nat2-IN-1
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Overview
Description
Nat2-IN-1 is a selective inhibitor of the enzyme N-acetyltransferase 2 (NAT2). This enzyme is involved in the metabolism of various drugs and carcinogens. By inhibiting NAT2, this compound can effectively target and eliminate cells with reduced NAT2 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nat2-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. The process is optimized for efficiency, yield, and purity, ensuring that the final product meets the required standards for research applications.
Chemical Reactions Analysis
Types of Reactions
Nat2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Nat2-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of NAT2 in drug metabolism and chemical reactions.
Biology: Employed in cellular studies to investigate the effects of NAT2 inhibition on cell growth and survival.
Medicine: Explored as a potential therapeutic agent for diseases where NAT2 activity is implicated, such as certain cancers.
Industry: Utilized in the development of new drugs and chemical processes that require selective inhibition of NAT2
Mechanism of Action
Nat2-IN-1 exerts its effects by selectively inhibiting the enzyme N-acetyltransferase 2. This inhibition disrupts the normal metabolic processes mediated by NAT2, leading to the accumulation of unmetabolized substrates and the elimination of cells with reduced NAT2 activity. The molecular targets and pathways involved include the acetylation of arylamines and the regulation of gene expression related to drug metabolism .
Comparison with Similar Compounds
Similar Compounds
N-acetyltransferase 1 (NAT1) inhibitors: These compounds also inhibit acetyltransferase enzymes but target NAT1 instead of NAT2.
Other NAT2 inhibitors: Compounds such as sulfamethazine and isoniazid also inhibit NAT2 but with different selectivity and potency.
Uniqueness
Nat2-IN-1 is unique in its high selectivity for NAT2, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its ability to effectively target and eliminate cells with reduced NAT2 activity sets it apart from other inhibitors .
Properties
IUPAC Name |
6-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-24-16-8-14(9-17(25-2)19(16)26-3)22-18-11-21-10-15(23-18)12-4-6-13(20)7-5-12/h4-11H,20H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAWYHVOGBWCPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC(=CN=C2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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